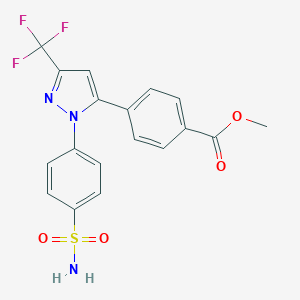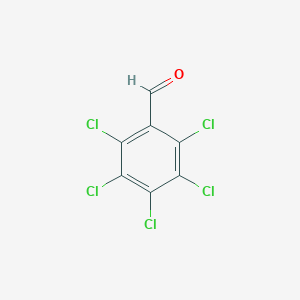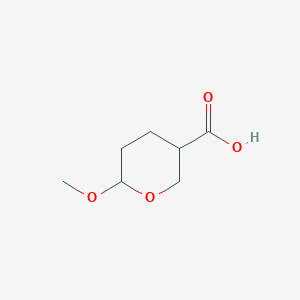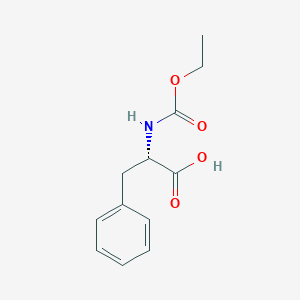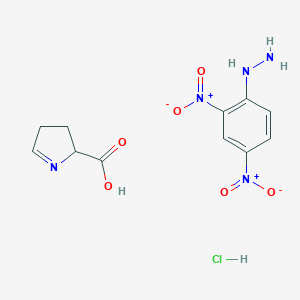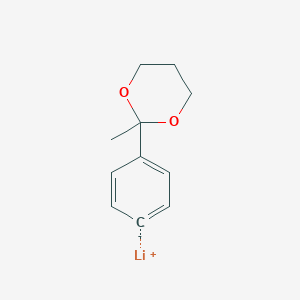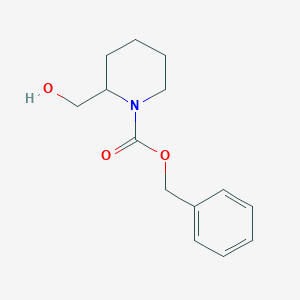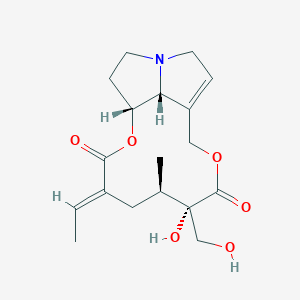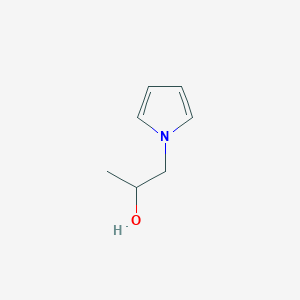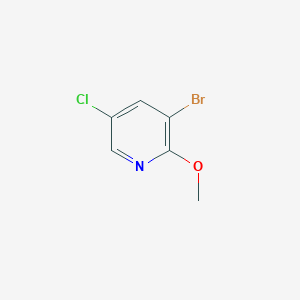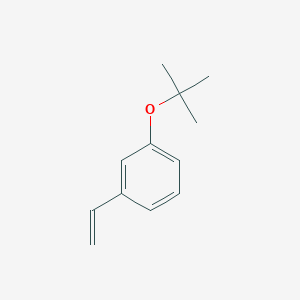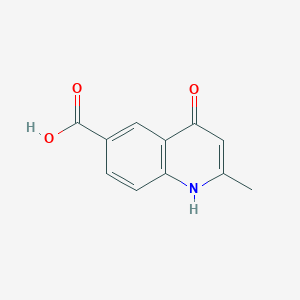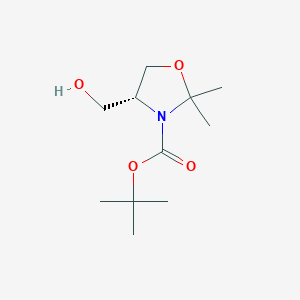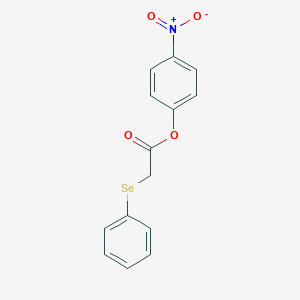
4-Nitrophenyl(phenylselenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl(phenylselenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method that involves the reaction between 4-nitrophenol and phenylselenyl chloride. The resulting compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
作用機序
The mechanism of action of 4-Nitrophenyl(phenylselenyl)acetate is complex and involves a range of chemical reactions. The compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This reaction results in the formation of a covalent bond between the compound and the nucleophile, which can be detected through a range of techniques, including mass spectrometry and UV-visible spectroscopy.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Nitrophenyl(phenylselenyl)acetate are complex and varied. One of the most important effects of the compound is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
実験室実験の利点と制限
One of the main advantages of 4-Nitrophenyl(phenylselenyl)acetate is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful control of reaction conditions.
将来の方向性
There are a range of potential future directions for research involving 4-Nitrophenyl(phenylselenyl)acetate. One promising area of research involves the development of new methods for detecting the compound's reaction with nucleophiles, which could help researchers gain a more detailed understanding of the structure and function of proteins. Additionally, the compound's potential as an antioxidant may make it useful for preventing oxidative damage in a range of cell types, which could have important implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.
合成法
4-Nitrophenyl(phenylselenyl)acetate is synthesized through a reaction between 4-nitrophenol and phenylselenyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and requires careful control of temperature and reaction time to ensure that the desired product is obtained. The resulting compound can be purified through a range of techniques, including column chromatography and recrystallization.
科学的研究の応用
4-Nitrophenyl(phenylselenyl)acetate has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanism of action of enzymes and other proteins. This is due to the fact that the compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. By studying the reaction between 4-Nitrophenyl(phenylselenyl)acetate and these nucleophiles, researchers can gain valuable insights into the structure and function of proteins.
特性
CAS番号 |
104015-14-7 |
|---|---|
製品名 |
4-Nitrophenyl(phenylselenyl)acetate |
分子式 |
C14H11NO4Se |
分子量 |
336.2 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-phenylselanylacetate |
InChI |
InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2 |
InChIキー |
FLNINVYSBFZTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
その他のCAS番号 |
104015-14-7 |
同義語 |
4-nitrophenyl(phenylselenyl)acetate nitrophenyl-Ph-selenyl-Ac p-nitrophenyl(phenylselenyl)acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



